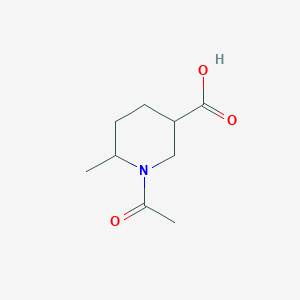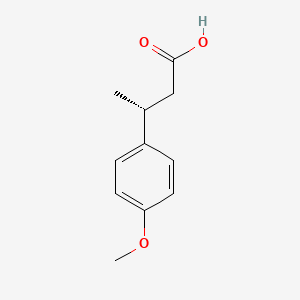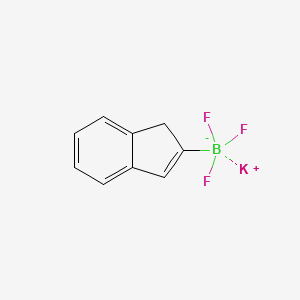
Potassium trifluoro(1H-inden-2-yl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro(1H-inden-2-yl)borate is a specialized organoboron compound known for its stability and versatility in various chemical reactions. This compound is part of the broader class of potassium trifluoroborates, which are valued for their moisture and air stability, making them suitable for a range of synthetic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium trifluoro(1H-inden-2-yl)borate can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of potassium bromo- or iodomethyltrifluoroborates with trialkyl borates in the presence of potassium hydrogen fluoride (KHF2) . This method ensures the formation of the trifluoroborate salt with high yield and purity.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure consistency and quality of the final product. The use of automated systems for mixing and temperature control is common in industrial settings to optimize the yield and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro(1H-inden-2-yl)borate undergoes various types of chemical reactions, including:
Substitution Reactions: These reactions often involve the replacement of a functional group in the compound with another group.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions, where it acts as a reducing agent, and in reduction reactions, where it is reduced by other agents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include Brønsted acids, alkynyltrifluoroborate salts, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and the use of solvents that stabilize the intermediate products .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For instance, substitution reactions can yield functionalized furans, while oxidation reactions can produce epoxides .
Applications De Recherche Scientifique
Potassium trifluoro(1H-inden-2-yl)borate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of potassium trifluoro(1H-inden-2-yl)borate involves its role as a nucleophile in substitution reactions and as a reducing agent in oxidation-reduction reactions. The compound interacts with molecular targets through the formation of boron-carbon bonds, which are crucial for its reactivity and stability . The pathways involved in these reactions often include the generation of intermediate species that facilitate the transfer of functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to potassium trifluoro(1H-inden-2-yl)borate include other potassium trifluoroborates, such as potassium phenyltrifluoroborate and potassium naphthalenetrifluoroborate .
Uniqueness
This compound is unique due to its specific structure, which imparts distinct reactivity and stability compared to other trifluoroborates. Its ability to participate in a wide range of chemical reactions under mild conditions makes it particularly valuable in synthetic chemistry .
Propriétés
Formule moléculaire |
C9H7BF3K |
|---|---|
Poids moléculaire |
222.06 g/mol |
Nom IUPAC |
potassium;trifluoro(1H-inden-2-yl)boranuide |
InChI |
InChI=1S/C9H7BF3.K/c11-10(12,13)9-5-7-3-1-2-4-8(7)6-9;/h1-5H,6H2;/q-1;+1 |
Clé InChI |
LGWYDKDVKGJDCP-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CC2=CC=CC=C2C1)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


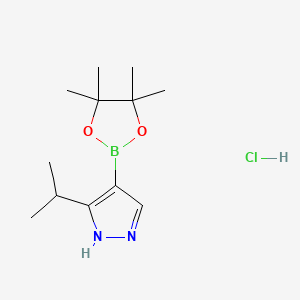
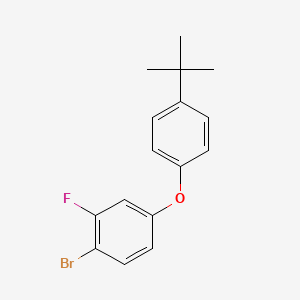
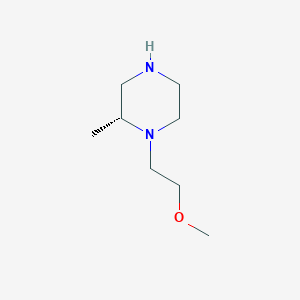
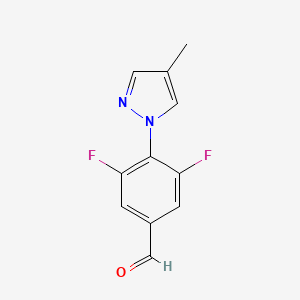
![2H,3H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B13487272.png)
![tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]-N-methylcarbamate](/img/structure/B13487284.png)
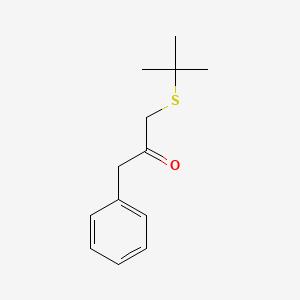
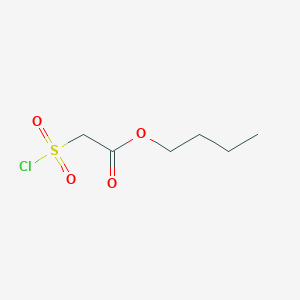
![4-Boc-7-bromo-9-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13487305.png)

![2,4-bis(methylsulfanyl)-5H,6H-furo[2,3-d]pyrimidine](/img/structure/B13487317.png)

